N,N-Dibutyl-4-(trifluoromethyl)aniline
Description
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Structure
3D Structure
Properties
CAS No. |
189065-45-0 |
|---|---|
Molecular Formula |
C15H22F3N |
Molecular Weight |
273.34 g/mol |
IUPAC Name |
N,N-dibutyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H22F3N/c1-3-5-11-19(12-6-4-2)14-9-7-13(8-10-14)15(16,17)18/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
WZVLKXUZDXMYMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Significance of Aniline Derivatives in Organic and Materials Chemistry
Aniline (B41778) and its derivatives are fundamental building blocks in the fields of organic and materials chemistry. britannica.com Historically, aniline was crucial in the development of the synthetic dye industry, and it continues to be a key precursor for a wide range of pigments and dyes. britannica.com Beyond coloration, aniline derivatives are integral to the synthesis of polymers, most notably in the production of polyurethanes and epoxy resins. nih.gov Their applications also extend to the agrochemical industry, where they serve as intermediates for herbicides and pesticides. nih.gov In the realm of materials science, the ability of aniline derivatives to undergo polymerization has led to the development of conductive polymers with applications in electronics and anti-static materials. The versatility of the aniline scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of molecular properties for specific applications.
Role of Trifluoromethylation in Modulating Molecular Properties and Reactivity
The introduction of a trifluoromethyl (-CF3) group into an organic molecule, a process known as trifluoromethylation, is a widely used strategy in medicinal and materials chemistry to enhance a compound's properties. The -CF3 group is highly electronegative and strongly electron-withdrawing, which can significantly alter the electronic nature of the aromatic ring to which it is attached. beilstein-journals.org One of the key benefits of trifluoromethylation is the enhancement of metabolic stability in pharmaceutical compounds. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation. beilstein-journals.org Furthermore, the trifluoromethyl group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes. beilstein-journals.org This modification can also influence the conformation and binding of a molecule to its biological target.
Overview of N,n Dialkyl 4 Trifluoromethyl Aniline Derivatives in Academic Literature
The class of N,N-dialkyl-4-(trifluoromethyl)aniline derivatives has been a subject of interest in various research contexts. These compounds are characterized by two alkyl chains of varying lengths attached to the nitrogen atom of 4-(trifluoromethyl)aniline (B29031). The length and nature of these alkyl groups can be systematically varied to fine-tune the compound's physical and chemical properties, such as its solubility, basicity, and steric profile.
For instance, N,N-dimethyl-4-(trifluoromethyl)aniline has been utilized as a building block in the synthesis of more complex molecules, including Schiff base compounds with potential biological activities. ssrn.com Similarly, N,N-diethyl-4-(trifluoromethyl)aniline is another well-documented member of this class. nih.gov The academic literature on these compounds often focuses on their synthesis, spectroscopic characterization, and their use as intermediates in the preparation of dyes, pharmaceuticals, and materials with specific electronic properties. The N,N-dialkylamino group acts as a strong electron-donating group, which, in conjunction with the para-trifluoromethyl group, creates a "push-pull" electronic system that can be exploited in the design of nonlinear optical materials and other functional molecules.
A comparative look at some of these derivatives highlights the systematic variation in their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL at 25°C) |
|---|---|---|---|---|
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 83 °C at 12 mmHg | 1.283 |
| N,N-Diethyl-4-(trifluoromethyl)aniline | C₁₁H₁₄F₃N | 217.23 | Data not readily available | Data not readily available |
Scope and Objectives of Research on N,n Dibutyl 4 Trifluoromethyl Aniline
Conventional Synthetic Routes to N-Substituted Trifluoromethylanilines
Conventional methods for the synthesis of N-substituted trifluoromethylanilines have historically relied on foundational reactions such as the amination of halogenated arenes and reductive amination.
Amination Reactions of Halogenated Arenes
The formation of a carbon-nitrogen bond between an aryl group and an amine is a key transformation in the synthesis of substituted anilines. Two classical methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation is a copper-promoted reaction that converts aryl halides to aryl amines, ethers, and thioethers. wikipedia.org While effective, traditional Ullmann reactions often necessitate harsh conditions, including high temperatures (frequently over 210 °C), polar solvents like N-methylpyrrolidone or nitrobenzene (B124822), and stoichiometric amounts of copper. wikipedia.org The aryl halide typically requires activation by electron-withdrawing groups to proceed efficiently. wikipedia.org
A more contemporary and widely adopted method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between amines and aryl halides. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than the Ullmann condensation. wikipedia.orgrug.nl The development of sophisticated phosphine (B1218219) ligands has been crucial to the success and versatility of this reaction. rug.nl For instance, sterically hindered ligands like XPhos have expanded the scope to include the amination of aryl chlorides and sulfonates. rug.nlbeilstein-journals.org
| Reaction | Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Ullmann Condensation | Copper (stoichiometric or catalytic) | High temperatures (>210 °C), polar solvents | Effective for certain substrates | Harsh conditions, limited substrate scope |
| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Milder temperatures, various solvents | Broad substrate scope, high functional group tolerance | Cost of palladium and ligands |
Reductive Amination Approaches
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds (aldehydes and ketones). researchgate.net The process involves the reaction of the carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. researchgate.netnih.gov For the synthesis of this compound, this would involve the reaction of 4-(trifluoromethyl)benzaldehyde (B58038) with dibutylamine, followed by reduction. This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine. researchgate.net Catalytic hydrogenation can also be used for the reduction step. mdpi.com
Advanced Methodologies for the Introduction of Trifluoromethyl and N,N-Dibutyl Groups
Recent advances in synthetic chemistry have provided more direct and efficient methods for introducing trifluoromethyl and N,N-dibutyl groups into aniline structures.
C-H Trifluoromethylation Strategies on Anilines
Direct C-H trifluoromethylation offers an atom-economical approach to installing a trifluoromethyl group onto an aromatic ring, avoiding the need for pre-functionalized starting materials like aryl halides. nih.gov These reactions often proceed via radical mechanisms, utilizing reagents that can generate trifluoromethyl radicals. nih.govresearchgate.net For example, sodium triflinate (CF3SO2Na) can serve as a source of trifluoromethyl radicals in the presence of an oxidant. bohrium.com The regioselectivity of C-H trifluoromethylation can sometimes be controlled by the inherent electronic properties of the substrate or through the use of directing groups. nih.gov The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to play a key role in some trifluoromethylation reactions by forming a hydrogen-bonding network that can alter the reactivity and selectivity of the transformation. nih.gov
N-Trifluoromethylation of Amines
The introduction of a trifluoromethyl group directly onto the nitrogen atom of an amine can significantly modulate the amine's basicity due to the strong electron-withdrawing nature of fluorine. chinesechemsoc.orgchinesechemsoc.org Several methods for the N-trifluoromethylation of secondary amines have been developed. One approach involves the use of carbon disulfide (CS2) and silver fluoride (B91410) (AgF) to convert secondary amines into their N-CF3 counterparts in a single step. chinesechemsoc.orgchinesechemsoc.org Another strategy utilizes the bench-stable reagent (Me4N)SCF3 in a one-pot protocol. nih.gov This method proceeds through a thiocarbamoyl fluoride intermediate that is subsequently converted to the N-CF3 product with AgF. nih.gov This umpolung strategy demonstrates broad functional group tolerance. nih.gov
| Reagent System | Key Features | Substrate Scope |
|---|---|---|
| CS2 / AgF | One-step, operationally simple | Wide range of secondary alkyl and (hetero)aromatic amines |
| (Me4N)SCF3 / AgF | Mild, rapid, uses a bench-stable precursor | Broad functional group tolerance, including complex drug molecules |
Palladium-Catalyzed C-N Cross-Coupling Methods for N-Alkylation
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are not only used for N-arylation but can also be adapted for N-alkylation to introduce the N,N-dibutyl groups. semanticscholar.orgacs.orgresearchgate.net This involves the coupling of a primary aniline, such as 4-(trifluoromethyl)aniline, with a butyl halide or a related electrophile. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. chemrxiv.orgrsc.org These methods have become invaluable for the synthesis of a wide array of aniline derivatives due to their reliability and user-friendly conditions. acs.orgnih.gov The development of robust catalysts has enabled these reactions to be performed with low catalyst loadings and to tolerate a variety of functional groups that might be reactive under harsher conditions. nih.gov
Electrochemical Synthesis Pathways
Electrochemical synthesis is emerging as a powerful and sustainable tool in organofluorine chemistry, offering an efficient method for creating complex fluorinated molecules under mild conditions. This approach avoids the need for hazardous reagents by using electrons as a traceless oxidant. researchgate.net In the context of fluorinated anilines, electrochemical methods can facilitate the formation of carbon-fluorine bonds and can be applied to C-H trifluoromethylation and the synthesis of fluorinated polymers. researchgate.netresearchgate.netacs.org
The core principles of electrochemical synthesis involve the oxidation or reduction of a substrate to generate a reactive intermediate, which then reacts with a fluorinating or trifluoromethylating agent. Key factors influencing these reactions include the electrode potential, the electrode material, and the composition of the electrolyte and solvent. For selective fluorination, electrolysis is often conducted at constant potentials slightly above the substrate's first oxidation potential, though constant current electrolysis is also effective in many cases. acs.org
Recent research has highlighted several specific electrochemical applications relevant to the synthesis of fluorinated anilines and related structures:
Radical C-H ortho-Trifluoromethylation: A metal-catalyst-free and external-oxidant-free electrochemical method has been developed for the oxidative radical C-H trifluoromethylation of anilides. This reaction shows high specificity for the ortho-position and demonstrates good tolerance for various anilide substrates, providing moderate to good yields. researchgate.net
Radical Cascade Cyclizations: Green electrochemical radical cascade cyclizations of N-allylamides using sodium trifluoromethanesulfinate (CF3SO2Na) have been used to synthesize trifluoromethylated oxazolines. organic-chemistry.org This process operates under ambient conditions without external oxidants or metal catalysts and involves the anodic oxidation of CF3SO2Na to generate trifluoromethyl radicals. organic-chemistry.org
Trifluoromethylation of Alkynes: An electrochemical method for the trifluoromethylation of terminal alkynes has been developed using DMSO as a "masking auxiliary" to stabilize the reactive alkenyl radical intermediate. nih.gov This allows the reaction to proceed smoothly under mild conditions. nih.gov
Synthesis of Fluoroanilines: Electrochemical reductive fluorination has been explored for preparing fluoroanilines from nitrobenzenes. For example, the reduction of 2-fluoronitrobenzene in a solution of potassium fluoride in anhydrous hydrogen fluoride can yield 2,4-difluoroaniline. google.com
Fluorinated Polyanilines: Fluoro-functionalized polyaniline conducting polymers have been synthesized by the electrochemical oxidation of aniline and 2-fluoroaniline (B146934) monomers in acidic solutions. researchgate.net The level of fluorination in the resulting polymer can be controlled by adjusting the monomer feed ratio and the upper inversion potential of the cyclic scans. researchgate.net
Table 1: Examples of Electrochemical Synthesis of Fluorinated Organic Compounds
| Reaction Type | Substrate Example | Reagent(s) | Key Conditions | Product Type | Yield |
|---|---|---|---|---|---|
| ortho-C−H Trifluoromethylation | Anilides | CF3SO2Na | Metal- and oxidant-free electrolysis | ortho-Trifluoromethyl anilides | Moderate to good researchgate.net |
| Radical Cascade Cyclization | N-Allylamides | CF3SO2Na | Graphite rod anode, K2CO3, MeCN/H2O | Trifluoromethylated oxazolines | 71% (scale-up) organic-chemistry.org |
| Alkyne Trifluoromethylation | Phenylacetylene | NaSO2CF3 | Constant voltage (4.4 V), Graphite electrodes, DMSO | CF3-Alkynes | 79% nih.gov |
| Reductive Fluorination | 2-Fluoronitrobenzene | KF in anhydrous HF | Divided electrochemical cell, Nickel cathode | 2,4-Difluoroaniline | 50% google.com |
| Polymerization | Aniline and 2-fluoroaniline | Perchloric acid | Cyclic potential scanning | Fluorinated polyanilines | N/A researchgate.net |
Synthesis of N,N-Dibutylaniline Precursors
The synthesis of the N,N-dibutylaniline core is a critical step preceding the introduction of the trifluoromethyl group. This is typically achieved through the N-alkylation of aniline with a suitable butylating agent. Various methods have been developed to synthesize N-alkylanilines, focusing on improving yield, selectivity, and sustainability. nih.govresearchgate.net
A common and traditional method involves the reaction of aniline with an alkyl halide, such as 1-bromobutane. nih.gov However, this can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. researchgate.net Controlling the selectivity for N,N-dibutylaniline is a key challenge. researchgate.net
More advanced and sustainable catalytic processes have been developed:
Reductive Amination: A high-yield synthesis of N,N-di-n-butyl aniline can be achieved through the reductive amination of aniline with n-butyraldehyde in the presence of a catalyst and hydrogen. google.com One patented process describes using a 5% palladium on powdered alumina (B75360) catalyst at a pressure of 3000 p.s.i., achieving yields in excess of 90% in a relatively short reaction time of 1 to 4 hours. google.com
Alkylation with Alcohols: The N-alkylation of amines using alcohols is considered a green catalytic process because it utilizes readily available reagents and produces water as the only by-product. rsc.org For instance, nitrile-modified N-heterocyclic carbene (NHC) complexes of Iridium(III) and Ruthenium(II) have been shown to catalyze the N-alkylation of aniline derivatives with benzyl (B1604629) alcohols in solvent-free media. nih.gov
One-Pot Synthesis from Nitrobenzene: A direct, one-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol (B129727) has been developed using a Raney-Ni® catalyst. This process integrates the in-situ generation of hydrogen from methanol, the hydrogenation of nitrobenzene to aniline, and the subsequent N-methylation of aniline, achieving a high yield of 98%. rsc.org While this example uses methanol, the principle could be adapted for dibutylation.
Ionic Liquids as Solvents: Ionic liquids have been employed as solvents to improve the chemoselectivity of the N-alkylation process. Reactions of aniline with alkyl halides in ionic liquids have shown increased conversions and selectivities for N-monoalkylation, particularly at lower temperatures.
Micellar Catalysis: Aqueous surfactant systems can be used to perform micellar catalysis for the reaction of aniline with 1-bromobutane. This method has been shown to result in a much higher reaction rate and yield for the formation of N-butylaniline and N,N-dibutylaniline. nih.gov
Table 2: Comparison of Synthetic Routes to N,N-Dialkylanilines
| Method | Alkylating Agent | Catalyst/Medium | Key Features | Product(s) |
|---|---|---|---|---|
| Classical N-Alkylation | 1-Bromobutane | Aqueous surfactant (Micellar Catalysis) | High reaction rate and yield. nih.gov | N-Butylaniline and N,N-Dibutylaniline |
| Reductive Amination | n-Butyraldehyde | 5% Palladium on alumina, H2 pressure | High yield (>90%), short reaction time (1-4 hours). google.com | N,N-Di-n-butyl aniline |
| N-Alkylation with Alcohols | Benzyl Alcohol | NHC–Ir(III) complexes | Solvent-free, atom-economic. nih.gov | N-Benzyl amines |
| One-Pot from Nitro-compound | Methanol | Raney-Ni® | Direct synthesis from nitrobenzene, high yield (98%). rsc.org | N,N-Dimethylaniline |
| N-Alkylation in Ionic Liquids | Methyl or Ethyl Iodide | Ionic Liquids (e.g., [bmim][BF4]) | Improved selectivity for mono-alkylation, reusable solvent. | N-Monoalkylanilines |
Regioselective Synthesis and Isomer Control in Trifluoromethyl Aniline Derivatization
Achieving regioselectivity—the control over the position of substitution—is a significant challenge in the synthesis of trifluoromethyl aniline derivatives. rsc.org The electronic properties of the amino group in aniline strongly direct incoming electrophiles to the ortho and para positions. However, the high and often unselective reactivity of anilines can lead to undesired side reactions or mixtures of isomers. rsc.orgrsc.org
Several strategies have been developed to control the regioselectivity of trifluoromethylation on the aniline ring:
Solvent-Controlled Reactivity: Recent studies have shown that the choice of solvent can dramatically alter the reactivity and selectivity of trifluoromethylation. Hexafluoroisopropanol (HFIP) has been identified as a unique solvent that can promote the selective para-functionalization of anilines during the trifluoromethylarylation of alkenes. rsc.orgrsc.org Mechanistic studies suggest that HFIP forms a hydrogen-bonding network with both the aniline and the trifluoromethyl reagent, which is responsible for the altered reactivity and high selectivity. rsc.orgrsc.org In competition experiments, anilines showed an exquisite preference to react over other competent substrates like anisole (B1667542) when HFIP was used. rsc.org
Directing Groups and Precursors: An alternative to direct C-H functionalization is to use precursors where the regiochemistry is already established. For example, 4-Nitro-3-(trifluoromethyl)aniline is a key intermediate that can be synthesized and then used to prepare other derivatives where the trifluoromethyl group is fixed at the 3-position relative to the amino group. chemicalbook.com
Photocatalysis: Visible-light-promoted radical trifluoromethylation of free anilines using reagents like the Togni reagent has been developed. nih.gov This method provides an economical route to trifluoromethylated anilines, and while it may still produce isomer mixtures, the reaction conditions are mild. nih.govresearchgate.net
Control in Alkene Trifluoromethylation: When trifluoromethylating alkenes with reagents like the Togni reagent, the reaction outcome (hydrotrifluoromethylation vs. vinylic trifluoromethylation) can be controlled by additives. nih.gov For instance, the presence of potassium carbonate can favor hydrotrifluoromethylation, while iodide ions can promote vinylic trifluoromethylation. nih.gov While not directly on the aniline ring, these principles of controlling radical reactions are relevant.
Migration Reactions: An operationally simple, two-step procedure for synthesizing ortho-trifluoromethoxylated aniline derivatives involves an O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF3-migration. This strategy provides excellent regioselectivity for the ortho position. jove.comscispace.com
Table 3: Strategies for Regiocontrol in Aniline Functionalization
| Strategy | Method | Reagent/Condition | Outcome/Selectivity |
|---|---|---|---|
| Solvent Control | Trifluoromethylarylation of alkenes | Hexafluoroisopropanol (HFIP) solvent | Exquisite selectivity for para-functionalization of the aniline. rsc.orgrsc.org |
| Precursor Synthesis | Nitration and subsequent reactions | 1-Azido-4-nitrobenzene | Synthesis of 4-Nitro-3-(trifluoromethyl)aniline, fixing isomerism. chemicalbook.com |
| Photocatalysis | Radical C-H Trifluoromethylation | Togni reagent, visible light | Can provide access to trifluoromethylated anilines, regioselectivity may vary. nih.gov |
| Intramolecular Migration | O-Trifluoromethylation and thermal migration | N-aryl-N-hydroxyacetamide precursor | Highly regioselective synthesis of ortho-trifluoromethoxylated anilines. jove.comscispace.com |
Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Mode Assignment and Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and vibrational modes within a molecule. ljmu.ac.ukairhygiene.com For this compound, the spectra are characterized by vibrations arising from the aniline core, the dibutylamino group, and the trifluoromethyl substituent.
The analysis of related substituted aniline compounds provides a basis for assigning the expected vibrational frequencies. researchgate.netnih.gov The trifluoromethyl (CF₃) group typically exhibits strong absorption bands corresponding to symmetric and asymmetric C-F stretching modes. The aromatic ring gives rise to characteristic C-H stretching, C=C stretching, and ring deformation bands. The N,N-dibutyl group introduces aliphatic C-H stretching, bending, and rocking vibrations. The C-N bond connecting the butyl groups to the aniline nitrogen also has a characteristic stretching frequency.
A detailed assignment of the fundamental vibrational modes can be achieved by correlating experimental FT-IR and FT-Raman data with theoretical computations, often using Density Functional Theory (DFT). nih.govresearchgate.net The potential energy distribution (PED) analysis from such calculations helps in assigning specific vibrational modes to the observed spectral bands. nih.gov
Table 1: Predicted Vibrational Mode Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Asymmetric & Symmetric C-H Stretching | Aliphatic (Butyl chains) | 2960-2850 |
| C-H Stretching | Aromatic Ring | 3100-3000 |
| C=C Stretching | Aromatic Ring | 1600-1450 |
| Asymmetric & Symmetric C-F Stretching | Trifluoromethyl (CF₃) | 1350-1100 |
| C-N Stretching | Aryl-Amine & Alkyl-Amine | 1360-1250 |
| C-H Bending | Aliphatic (Butyl chains) | 1470-1370 |
| C-H Out-of-Plane Bending | Aromatic Ring | 900-690 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the molecular structure by providing detailed information about the chemical environment of ¹H (proton), ¹³C, and ¹⁹F nuclei.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the two butyl groups. The aromatic region would display signals characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the butyl chains would appear as a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, another multiplet for the next methylene group, and a triplet for the methylene group attached to the nitrogen atom.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Signals are expected for the four distinct carbons of the butyl chains, the aromatic carbons, and the carbon of the trifluoromethyl group. The CF₃ carbon typically appears as a quartet due to coupling with the three fluorine atoms. doi.org Chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS). rsc.org
¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds. nih.gov this compound would exhibit a single signal in the ¹⁹F NMR spectrum, as all three fluorine atoms of the CF₃ group are chemically equivalent. The chemical shift of this signal, typically referenced to CFCl₃, is characteristic of the trifluoromethyl group attached to a benzene ring. rsc.org For the related compound N-phenyl-4-(trifluoromethyl)aniline, the ¹⁹F chemical shift is reported at -61.43 ppm. doi.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| Aromatic H (ortho to NR₂) | Doublet | 6.6 - 6.8 |
| Aromatic H (ortho to CF₃) | Doublet | 7.3 - 7.5 |
| N-CH₂- (Butyl) | Triplet | 3.2 - 3.4 |
| -CH₂- (Butyl) | Multiplet | 1.5 - 1.7 |
| -CH₂- (Butyl) | Multiplet | 1.3 - 1.5 |
| -CH₃ (Butyl) | Triplet | 0.9 - 1.0 |
Table 3: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for this compound
| Nucleus | Carbon/Fluorine Environment | Predicted Chemical Shift (δ, ppm) |
| ¹³C | Aromatic C-N | 148 - 152 |
| ¹³C | Aromatic C-CF₃ | 118 - 122 (quartet) |
| ¹³C | Aromatic CH (ortho to NR₂) | 110 - 114 |
| ¹³C | Aromatic CH (ortho to CF₃) | 126 - 128 (quartet) |
| ¹³C | CF₃ | 124 - 127 (quartet) |
| ¹³C | N-CH₂- (Butyl) | 50 - 53 |
| ¹³C | -CH₂- (Butyl) | 29 - 32 |
| ¹³C | -CH₂- (Butyl) | 19 - 21 |
| ¹³C | -CH₃ (Butyl) | 13 - 15 |
| ¹⁹F | -CF₃ | -60 to -63 |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides insights into the electronic structure of conjugated systems. nih.gov The this compound molecule contains a substituted aniline chromophore, which is expected to exhibit characteristic electronic transitions.
The primary transitions observed in such molecules are π→π* and n→π. youtube.com The π→π transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. researchgate.net The n→π* transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital of the benzene ring. researchgate.netyoutube.com This transition is generally of lower intensity. youtube.com The presence of the electron-donating dibutylamino group and the electron-withdrawing trifluoromethyl group can cause shifts in the absorption maxima (λmax) compared to unsubstituted aniline.
Table 4: Expected Electronic Transitions for this compound
| Electronic Transition | Orbitals Involved | Expected λmax Range (nm) |
| π → π | Aromatic Ring π → π | 240 - 280 |
| n → π | Nitrogen lone pair (n) → π | 300 - 350 |
X-ray Diffraction (XRD) for Solid-State Structural Characterization
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular interactions within the crystal lattice. mdpi.com
If a suitable single crystal of this compound were analyzed, XRD would yield a detailed structural model. researchgate.net The analysis would reveal the geometry of the aniline ring, the conformation of the flexible butyl chains, and the precise bond parameters of the C-F bonds in the trifluoromethyl group. Furthermore, it would elucidate the packing of molecules in the crystal, identifying any significant intermolecular forces such as van der Waals interactions or potential weak hydrogen bonds. mdpi.com This information is crucial for understanding the solid-state properties of the compound.
Table 5: Structural Parameters Determined by X-ray Diffraction
| Parameter | Information Provided |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present in the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N, C-F). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C). |
| Torsion Angles | The dihedral angles describing the conformation of the molecule, particularly the butyl chains. |
| Intermolecular Interactions | The nature and distances of contacts between adjacent molecules in the crystal lattice. |
Mass Spectrometry (MS) in Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₅H₂₂F₃N), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), which can be used to confirm its elemental composition.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a molecular fingerprint that provides structural information. For this compound, a primary and highly probable fragmentation pathway is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a propyl radical (•C₃H₇) to form a stable iminium ion. Subsequent fragmentations could involve the loss of the entire butyl group or rearrangements involving the aromatic ring. The analysis of these fragmentation pathways is a key tool in structural identification. nih.gov
Table 6: Predicted Mass Spectrometry Fragments for this compound
| m/z (Calculated) | Ion/Fragment | Proposed Origin |
| 273.17 | [C₁₅H₂₂F₃N]⁺ | Molecular Ion [M]⁺ |
| 230.13 | [C₁₂H₁₅F₃N]⁺ | Loss of a propyl radical (•C₃H₇) via α-cleavage |
| 216.11 | [C₁₁H₁₃F₃N]⁺ | Loss of a butyl radical (•C₄H₉) |
| 172.06 | [C₈H₇F₃N]⁺ | Further fragmentation of the aniline core |
Investigation of Dual Fluorescence Behavior and Excited State Dynamics
In nonpolar solvents such as n-hexane, N,N-dialkyl-4-(trifluoromethyl)aniline analogues exhibit a single fluorescence band. bibliotekanauki.plresearchgate.net This emission originates from a locally excited (LE) state. However, in polar solvents like acetonitrile (B52724), a fascinating phenomenon known as dual fluorescence emerges. bibliotekanauki.plresearchgate.net In addition to the LE emission, a second, red-shifted fluorescence band appears, which is attributed to an intramolecular charge transfer (ICT) state. bibliotekanauki.plresearchgate.net
This dual fluorescence is a clear indicator of a significant change in the electronic distribution of the molecule in the excited state. Upon absorption of light, the molecule is promoted to an excited state that initially retains a geometric and electronic structure similar to the ground state (the LE state). In a polar solvent environment, this LE state can then undergo a relaxation process to form a highly polar ICT state, which is stabilized by the surrounding solvent dipoles. bibliotekanauki.plresearchgate.net The efficiency of this ICT process is markedly lower in these compounds compared to archetypal molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN). bibliotekanauki.pl
The excited-state dynamics involve an adiabatic pathway. Following excitation to a Franck-Condon state, the molecule undergoes rapid internal conversion to the relaxed LE state (S1), which then serves as the precursor for the formation of the ICT state. bibliotekanauki.plresearchgate.net
Solvent Effects on Electronic Spectra and Charge Transfer Efficiency
The solvent polarity plays a crucial role in the photophysical properties of N,N-dialkyl-4-(trifluoromethyl)anilines. In nonpolar solvents like n-hexane and diethyl ether, only the LE fluorescence is observed, indicating that the formation of the ICT state is not energetically favorable. bibliotekanauki.plresearchgate.net In contrast, the highly polar solvent acetonitrile facilitates the ICT reaction, leading to the appearance of the dual fluorescence. bibliotekanauki.plresearchgate.net
The absorption spectra of these compounds typically show a structured S1 absorption band that is well-separated from the main S2 absorption band. bibliotekanauki.plresearchgate.net Increasing solvent polarity leads to a stabilization of the more polar S2 state, causing the energy gap between the S1 and S2 states (ΔE(S1,S2)) to decrease. bibliotekanauki.pl This reduction in the energy gap is a key factor in promoting the ICT process. bibliotekanauki.pl
The table below summarizes the effect of solvent on the absorption and fluorescence maxima for a representative analogue, N,N-Dimethyl-4-(trifluoromethyl)aniline (DMCF3).
| Solvent | Absorption Maxima (nm) | LE Fluorescence Maxima (nm) | ICT Fluorescence Maxima (nm) |
|---|---|---|---|
| n-Hexane | 295, 330 (S1) | 345 | - |
| Diethyl Ether (DEE) | 298 | 350 | - |
| Acetonitrile (MeCN) | 296 | 355 | 480 |
Data derived from spectral figures for N,N-Dimethyl-4-(trifluoromethyl)aniline (DMCF3) presented in the literature. bibliotekanauki.plresearchgate.net
The charge transfer efficiency, often expressed as the ratio of the ICT to LE fluorescence quantum yields (Φ'(ICT)/Φ(LE)), is highly dependent on the solvent. For N,N-Dimethyl-4-(trifluoromethyl)aniline in acetonitrile, this ratio is significantly lower than that for DMABN, highlighting a less efficient ICT process in the trifluoromethyl derivative. bibliotekanauki.pl
Mechanisms of Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) States
The formation of the ICT state in donor-acceptor molecules is often explained by the Twisted Intramolecular Charge Transfer (TICT) model. mdpi.com This model proposes that in the excited state, the donor group (the N,N-dialkylamino group) twists with respect to the plane of the acceptor moiety (the trifluoromethylphenyl ring). mdpi.com This rotation leads to a perpendicular geometry where the electronic coupling between the donor and acceptor is minimized, facilitating a near-complete charge separation and forming a highly polar state. mdpi.com
An alternative model, the Planar Intramolecular Charge Transfer (PICT) model, suggests that a full 90° twist is not necessary for efficient ICT. bibliotekanauki.pl Instead, this model emphasizes the importance of a significant energy gap between the S1 and S2 excited states. bibliotekanauki.pl For N,N-dialkyl-4-(trifluoromethyl)anilines, the large energy gap between S1 and S2 is considered a primary reason for the lower ICT efficiency compared to DMABN, a finding that aligns with the predictions of the PICT model. bibliotekanauki.pl
The experimental evidence for these compounds suggests an adiabatic ICT reaction pathway, where the ICT state is formed from the relaxed LE state, rather than a non-adiabatic pathway directly from higher excited states. bibliotekanauki.plresearchgate.net
Influence of Alkyl Chain Length on Photophysical Characteristics within N,N-Dialkyl-4-(trifluoromethyl)anilines
Systematic studies on a series of N,N-di-n-alkyl-4-(trifluoromethyl)anilines (with alkyl groups being methyl, ethyl, n-propyl, and n-pentyl) have revealed a clear influence of the alkyl chain length on the ICT process. bibliotekanauki.pl As the length of the N-alkyl chains increases, the efficiency of the ICT reaction in acetonitrile also increases. bibliotekanauki.pl This is evidenced by the rising ratio of ICT to LE fluorescence quantum yields. bibliotekanauki.pl
This enhanced ICT efficiency with longer alkyl chains is accompanied by a small but significant decrease in the energy gap between the S1 and S2 states (ΔE(S1,S2)). bibliotekanauki.pl Lengthening the alkyl chain is known to decrease the ionization potential of the donor dialkylamine group, which can promote more effective charge transfer. mdpi.com
The following table presents the photophysical data for the series of N,N-Dialkyl-4-(trifluoromethyl)anilines in acetonitrile, illustrating the effect of increasing alkyl chain length.
| Compound | ΔE(S1,S2) (cm-1) in n-Hexane | Φ'(ICT)/Φ(LE) in Acetonitrile |
|---|---|---|
| DMCF3 (Methyl) | 5870 | 0.06 |
| DECF3 (Ethyl) | 5750 | 0.14 |
| DPrCF3 (n-Propyl) | 5620 | 0.29 |
| DPeCF3 (n-Pentyl) | 5490 | 0.64 |
Data sourced from "Intramolecular Charge Transfer with N,N-Dialkyl-4-(trifluoromethyl)anilines and 4-(Dimethylamino)benzonitrile in Polar Solvents." bibliotekanauki.pl
Based on this trend, it can be inferred that this compound would exhibit an ICT/LE fluorescence quantum yield ratio in acetonitrile that is intermediate between the n-propyl and n-pentyl derivatives, with a correspondingly intermediate ΔE(S1,S2) value. The consistent trend underscores the predictable influence of the N-alkyl substituent size on the excited-state charge transfer dynamics within this class of compounds.
Theoretical and Computational Investigations of N,n Dibutyl 4 Trifluoromethyl Aniline
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO, MEP)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. irjweb.comnih.gov
Molecular Geometry Optimization: Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the optimized geometry, must be found. DFT calculations, often using hybrid functionals like B3LYP, are employed to locate the minimum energy conformation of N,N-Dibutyl-4-(trifluoromethyl)aniline. dergipark.org.tr This process accounts for the steric hindrance of the butyl groups and the electronic push-pull effects of the amino and trifluoromethyl substituents on the geometry of the benzene (B151609) ring.
Electronic Structure Analysis: The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info
HOMO: Represents the orbital from which an electron is most easily donated. For this compound, the HOMO is expected to be localized primarily on the electron-rich N,N-dibutylamino group and the phenyl ring.
LUMO: Represents the orbital that most readily accepts an electron. The LUMO is anticipated to be concentrated on the electron-deficient trifluoromethyl group and the phenyl ring.
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is invaluable for predicting how the molecule will interact with other chemical species, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.gov For this compound, the MEP map would characteristically show:
Negative Potential (Red/Yellow): Regions of high electron density, expected around the highly electronegative fluorine atoms of the trifluoromethyl group, making this area a likely site for electrophilic attack.
Positive Potential (Blue): Regions of low electron density or electron deficiency, typically found around the hydrogen atoms of the butyl chains and the phenyl ring.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |
| Dipole Moment (μ) | 4.0 to 6.0 Debye | Measures the overall polarity of the molecule resulting from charge separation. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. scienceacademique.com This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.netuba.ar
For this compound, the most significant interaction revealed by NBO analysis would be the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing trifluoromethyl group, mediated by the π-system of the phenyl ring. researchgate.net This is quantified by calculating the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the interaction between a filled "donor" orbital and a vacant "acceptor" orbital.
The key donor-acceptor interaction would involve the lone pair on the nitrogen atom (nN) donating electron density into the antibonding π* orbitals of the adjacent C-C bonds in the phenyl ring (nN → π*C-C). This delocalization is what stabilizes the molecule and is fundamental to its electronic properties.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | π(C1-C2) / π(C1-C6) | ~30-50 | Lone pair delocalization into the phenyl ring π-system. |
| π(C1-C2) | π*(C3-C4) | ~15-25 | Intra-ring π-conjugation. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Calculations and Absorption Spectra Prediction
To understand how a molecule interacts with light, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for this purpose, as it can accurately predict the electronic absorption spectra (like UV-Vis spectra) of medium-sized organic molecules. scirp.orgijcce.ac.irfunctmaterials.org.ua
TD-DFT calculations for this compound would predict the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.). scirp.org The calculations also yield the oscillator strength (f) for each transition, which corresponds to the intensity of the absorption peak.
Given the strong push-pull nature of the molecule, the lowest energy and most intense transition (S₀ → S₁) is expected to be dominated by a HOMO→LUMO excitation. This transition corresponds to the intramolecular charge transfer (ICT) event, where electron density moves from the amino group to the trifluoromethyl group. The calculated wavelength (λmax) for this transition would predict the peak of the main absorption band in its UV-Vis spectrum. researchgate.net
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | ~3.5 - 4.0 | ~310 - 350 | > 0.5 | HOMO → LUMO (ICT) |
| S2 | ~4.2 - 4.7 | ~260 - 290 | < 0.1 | Local π → π* (ring) |
Molecular Dynamics (MD) Simulations in Understanding Conformational Dynamics and Intermolecular Interactions
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms over time. nih.govresearchgate.net An MD simulation of this compound, typically in a solvent box, would provide insights into:
Intermolecular Interactions: By simulating the molecule in a solvent like water or hexane, MD can reveal the specific interactions (e.g., hydrogen bonding, van der Waals forces) between the solute and solvent molecules. This is crucial for understanding solubility and solvent effects on its electronic properties (solvatochromism).
Quantum Chemical Calculations for Nonlinear Optical (NLO) Properties and Hyperpolarizability
Molecules that exhibit a strong change in dipole moment upon electronic excitation often possess significant nonlinear optical (NLO) properties. scirp.org These properties are of great interest for applications in telecommunications, optical computing, and photonics. The push-pull electronic structure of this compound makes it a promising candidate for NLO activity.
Quantum chemical calculations, usually at the DFT level, can compute the key parameters that govern second-order NLO response: the dipole moment (μ) and the first hyperpolarizability (β). researchgate.netjournaleras.com A large β value is indicative of a strong NLO response. For this molecule, the significant charge separation in the ground state and the substantial charge transfer upon excitation are expected to result in a large first hyperpolarizability. Calculations would typically compare the computed β value to that of a standard NLO material like urea (B33335) to gauge its potential. journaleras.com
| Property | Component | Typical Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment (μ) | μx | ~0.1 |
| μy | ~0.0 | |
| μz | ~2.0 | |
| μtotal | ~2.0 | |
| First Hyperpolarizability (β) | βvec (along dipole moment) | ~800 - 1500 |
| βtotal (x10-30 esu) | ~20 - 40 (several times > urea) |
Investigation of Reaction Pathways and Transition States via Computational Methods
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) that connects reactants to products, researchers can identify intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. ims.ac.jpyoutube.com The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.
For this compound, one could computationally investigate various reactions, such as its synthesis or subsequent functionalization. For example, a study might explore the mechanism of electrophilic aromatic substitution. Calculations would involve:
Modeling the approach of an electrophile (e.g., NO₂⁺) to different positions on the aniline ring.
Using algorithms to locate the transition state structures for substitution at the ortho and meta positions relative to the powerful ortho,para-directing N,N-dibutylamino group. mdpi.com
Calculating the activation energies for each pathway. The results would be expected to confirm that substitution ortho to the amino group is kinetically favored due to the lower activation energy of the corresponding transition state.
These computational investigations provide a detailed, atomistic understanding of molecular properties and reactivity that is often difficult or impossible to obtain through experimental means alone.
Reactivity and Chemical Transformations of N,n Dibutyl 4 Trifluoromethyl Aniline Derivatives
Nucleophilic Aromatic Substitution Reactions on Activated Trifluoromethylanilines
Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with potent electron-withdrawing groups. wikipedia.org The trifluoromethyl group (-CF3), being a strong electron-withdrawing group, activates the aromatic ring of N,N-Dibutyl-4-(trifluoromethyl)aniline towards nucleophilic attack, particularly at the positions ortho and para to it. acs.orgmasterorganicchemistry.com The SNAr mechanism generally proceeds via an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. researchgate.net
In the context of trifluoromethylanilines, a good leaving group, such as a halide, positioned ortho or para to the trifluoromethyl group, is readily displaced by a nucleophile. wikipedia.org While this compound itself does not possess a leaving group for direct SNAr, its derivatives, such as those halogenated on the aromatic ring, would be expected to undergo such reactions. The rate of these reactions is influenced by the nature of the leaving group, with fluorine often being surprisingly effective despite the strength of the C-F bond, a phenomenon attributed to its high electronegativity which facilitates the initial nucleophilic attack—the rate-determining step. masterorganicchemistry.com
Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactions
| Factor | Influence on SNAr Reactivity | Rationale |
| Electron-withdrawing Groups (e.g., -CF3, -NO2) | Increase reactivity | Stabilize the negatively charged Meisenheimer intermediate. nih.govresearchgate.net |
| Position of Electron-withdrawing Group | Ortho and para positions are most activating | Allows for effective delocalization of the negative charge onto the substituent. masterorganicchemistry.com |
| Leaving Group | Rate is influenced by the nature of the leaving group (e.g., F, Cl, Br, I) | The rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.com |
| Nucleophile | Stronger nucleophiles generally react faster | The nucleophile's strength affects the rate of formation of the Meisenheimer complex. |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. In this compound, the regioselectivity of EAS is governed by the competing directing effects of the N,N-dibutylamino and the trifluoromethyl groups.
The N,N-dibutylamino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. byjus.com Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director due to its inductive electron-withdrawing effect.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect | Influence on Reactivity |
| -N(C4H9)2 | Activating | ortho, para | Increases the rate of reaction. |
| -CF3 | Deactivating | meta | Decreases the rate of reaction. |
Oxidation and Reduction Chemistry of the Aniline (B41778) Moiety
The aniline moiety in this compound is susceptible to oxidation. The presence of the electron-donating amino group makes the aromatic ring electron-rich and thus more easily oxidized. Oxidation can lead to the formation of various products, including colored polymeric materials. The specific outcome of an oxidation reaction depends on the oxidizing agent and the reaction conditions. For instance, primary aromatic amines can be oxidized to nitroso or nitro compounds. evitachem.com
Conversely, while the aniline moiety is already in a reduced form, the trifluoromethyl group is generally resistant to reduction under standard catalytic hydrogenation conditions. However, under more forcing conditions or with specific reducing agents, the trifluoromethyl group can potentially be reduced, although this is not a common transformation for this class of compounds.
Derivatization at the Nitrogen Center and Aromatic Ring
The this compound scaffold allows for further functionalization at both the nitrogen atom and the aromatic ring.
Derivatization at the Nitrogen Center: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing for reactions with various electrophiles. For example, N-alkylation or N-acylation can be performed, although in the case of this compound, the nitrogen is already fully alkylated. However, related primary or secondary trifluoromethylanilines can be readily derivatized. For instance, N-methylation of a secondary aniline can be achieved under basic conditions. nih.gov
Derivatization at the Aromatic Ring: As discussed in the context of electrophilic aromatic substitution, the aromatic ring can be functionalized with various substituents. Common derivatizations include:
Halogenation: Introduction of bromine or chlorine atoms, typically at the positions ortho to the amino group.
Nitration: Introduction of a nitro group, which is a versatile functional group for further transformations. Nitration of anilines can be complex due to the basicity of the amino group, which can be protonated in the acidic reaction medium, leading to the formation of meta-substituted products. byjus.com
Sulfonation: Introduction of a sulfonic acid group. Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating can rearrange to sulfanilic acid. byjus.com
Friedel-Crafts Reactions: Acylation and alkylation reactions can introduce new carbon-carbon bonds, although the presence of the deactivating trifluoromethyl group and the potential for the Lewis acid catalyst to coordinate with the basic nitrogen can complicate these reactions. researchgate.net
Selenylation and Related Chalcogen Chemistry
The introduction of chalcogen atoms, such as selenium, into organic molecules is an area of significant interest due to the unique properties they impart. While direct selenylation of this compound is not extensively documented in the provided search results, related trifluoromethylthiolation reactions suggest that similar chemistry could be applicable. For instance, intramolecular trifluoromethylthiolation/cyclization reactions have been reported, indicating the feasibility of forming carbon-chalcogen bonds in trifluoromethyl-containing aromatic systems. researchgate.net These reactions often proceed through radical mechanisms or involve electrophilic chalcogen species. The electron-rich nature of the aniline ring would likely facilitate electrophilic attack by a selenium-containing reagent.
Cyclization and Heterocycle Formation Involving Trifluoromethyl Aniline Scaffolds
Trifluoromethyl-substituted anilines are valuable building blocks for the synthesis of a wide range of heterocyclic compounds. The amino group and the activated aromatic ring can participate in various cyclization reactions to form fused ring systems. For example, cascade trifluoromethylation/cyclization reactions have been developed to produce trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles. mdpi.com These reactions often proceed via radical pathways, where a trifluoromethyl radical adds to a suitable acceptor, followed by an intramolecular cyclization. mdpi.com
Furthermore, trifluoromethylated anilines can be used in condensation reactions with carbonyl compounds or their derivatives to form imines, which can then undergo further transformations, such as aza-electrocyclization, to yield quinolines. researchgate.net The presence of the trifluoromethyl group in the final heterocyclic product can significantly influence its biological activity and physicochemical properties.
Table 3: Examples of Heterocycles Synthesized from Trifluoromethyl Aniline Scaffolds
| Heterocycle Class | Synthetic Strategy | Key Reaction Type |
| Quinazolinones | Cascade trifluoromethylation/cyclization | Radical addition and intramolecular cyclization mdpi.com |
| Benzimidazoles | Cascade trifluoromethylation/cyclization | Radical addition and intramolecular cyclization mdpi.com |
| Indoles | Cascade trifluoromethylation/cyclization | Radical addition and intramolecular cyclization mdpi.com |
| Quinolines | Condensation followed by aza-electrocyclization | Imine formation and pericyclic reaction researchgate.net |
| Pyrrolo[1,2-a]indol-3-ones | Cascade trifluoromethylthiolation and cyclization | Radical trifluoromethylthiolation and intramolecular cyclization beilstein-journals.orgnih.gov |
Advanced Research Applications of N,n Dibutyl 4 Trifluoromethyl Aniline in Materials and Supramolecular Chemistry
Development of Organic Chromophores and Fluorescent Probes
The push-pull nature of N,N-Dibutyl-4-(trifluoromethyl)aniline, with the electron-donating N,N-dibutylamino group and the electron-withdrawing trifluoromethyl group, makes it an excellent candidate for the core of organic chromophores and fluorescent probes. This electronic asymmetry facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic for many optical applications.
Research on analogous N,N-di-n-alkyl-4-(trifluoromethyl)anilines has demonstrated that in polar solvents, these molecules exhibit dual fluorescence, arising from a locally excited (LE) state and an ICT state. researchgate.net In less polar solvents, only the LE fluorescence is observed. researchgate.net This solvatochromic behavior is a hallmark of ICT and is crucial for the design of fluorescent probes that can sense the polarity of their microenvironment. The efficiency of the ICT process is influenced by the molecular geometry and the energy gap between the relevant excited states. researchgate.net
While specific studies on this compound are limited, the synthesis of nonlinear optical (NLO) chromophores based on similar N,N-diethylaniline donors provides a blueprint for its potential applications. mdpi.com These chromophores often incorporate the aniline (B41778) derivative as the donor part of a donor-π-acceptor (D-π-A) system. The dibutyl groups in this compound can offer improved solubility in organic matrices, which is a critical factor for the processability of materials for NLO devices.
The synthesis of such chromophores typically involves the condensation of the aniline derivative with an acceptor moiety through a π-conjugated bridge. nih.gov The choice of the acceptor and the length and nature of the bridge can be systematically varied to tune the absorption and emission properties of the resulting chromophore.
Table 1: Photophysical Properties of Related N,N-Dialkyl-4-(trifluoromethyl)anilines
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| N,N-Dimethyl-4-(trifluoromethyl)aniline | Acetonitrile (B52724) | 268 | 345 (LE), 450 (ICT) | - |
| N,N-Diethyl-4-(trifluoromethyl)aniline | Acetonitrile | 272 | 350 (LE), 460 (ICT) | - |
| N,N-Di-n-propyl-4-(trifluoromethyl)aniline | Acetonitrile | 273 | 352 (LE), 465 (ICT) | - |
Integration into Optoelectronic Materials for Charge Transport and Emission
The electronic characteristics of this compound suggest its potential for use in optoelectronic materials, particularly in applications requiring controlled charge transport and emission. The nitrogen lone pair of the dibutylamino group can facilitate hole transport, while the trifluoromethyl group can influence the material's electron affinity and stability.
While direct studies on the integration of this compound into optoelectronic devices are not prevalent, research on related aniline derivatives and other n-type organic semiconductors provides valuable insights. For instance, the introduction of trifluoromethyl groups into organic molecules is a known strategy to enhance their n-type (electron-transporting) characteristics. nih.gov This is attributed to the strong electron-withdrawing nature of the CF3 group, which can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport.
In the context of organic light-emitting diodes (OLEDs), this compound could potentially be used as a host material for emissive dopants or as a component in a charge-transporting layer. Its dibutyl chains would likely enhance its solubility and ability to form amorphous films, which is beneficial for device fabrication and performance by preventing crystallization that can lead to device failure.
The charge transport properties of molecular materials are highly dependent on the intermolecular electronic coupling and the reorganization energy. nih.gov The bulky dibutyl groups would influence the solid-state packing of the molecules, which in turn would affect these parameters and, consequently, the charge mobility.
Supramolecular Assembly and Host-Guest Chemistry with Aniline Scaffolds
The aniline scaffold, with its potential for hydrogen bonding and π-π stacking interactions, is a versatile building block in supramolecular chemistry. The presence of the trifluoromethyl and dibutyl groups on the this compound molecule adds further dimensions to its potential for self-assembly and host-guest interactions.
The trifluoromethyl group can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can direct the formation of ordered supramolecular structures. researchgate.net The dibutyl groups, being hydrophobic, can drive self-assembly in polar environments through hydrophobic effects and can also interdigitate to form stable solid-state structures.
While specific host-guest complexes with this compound have not been detailed in the literature, studies on other aniline derivatives demonstrate their ability to act as guests in various host molecules. acs.orgresearchgate.net For example, aniline and its N-alkylated derivatives have been shown to form inclusion complexes with fluorenone-derived host compounds, where the interactions are stabilized by hydrogen bonds and other short contacts. acs.org The electronic properties of the aniline guest can influence the selectivity of the host. The post-synthetic modification of covalent organic frameworks (COFs) through host-guest chemistry is an emerging area where aniline derivatives could be employed to tailor the electronic properties of the framework. nih.gov
The ability of this compound to form supramolecular assemblies could be harnessed for applications in sensing, where the binding of a specific analyte could disrupt the assembly and lead to a detectable change in an optical or electronic signal.
Role in Catalysis and Ligand Design for Metal Complexes
Aniline and its derivatives are widely used as precursors for the synthesis of ligands for metal-catalyzed reactions. The nitrogen atom can coordinate to a metal center, and the substituents on the aromatic ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.
This compound can be envisioned as a precursor to a variety of ligands. For example, it could be functionalized at the ortho position to the amino group to create bidentate ligands. The electronic properties of such a ligand would be influenced by the push-pull nature of the dibutylamino and trifluoromethyl groups.
Palladium-catalyzed C-H olefination of aniline derivatives has been reported, demonstrating the potential to functionalize the aniline ring directly. researchgate.net Such reactions could be used to incorporate this compound into more complex ligand architectures. Furthermore, rhodium(III)-catalyzed C-H bond activation and annulation of N-protected anilines have been developed for the synthesis of functionalized indolines, highlighting the reactivity of the aniline scaffold under transition metal catalysis. acs.org
While there are no specific reports on the use of this compound as a ligand itself, its structural features suggest that it could be a valuable component in the design of new catalysts for a range of organic transformations. The dibutyl groups would provide steric bulk, which can be crucial for controlling the selectivity of a reaction, while the trifluoromethyl group would impact the electronic environment of the metal center.
Influence of this compound on Electronic Properties of Polymers and Oligomers
The incorporation of this compound as a monomeric unit into polymers and oligomers can be expected to have a significant impact on their electronic properties. Conducting polymers and conjugated oligomers are of great interest for applications in electronics, optoelectronics, and sensors. nih.govmdpi.com The properties of these materials are largely determined by the electronic nature of their constituent building blocks.
The dibutyl groups would also play a crucial role in determining the physical properties of the resulting polymer. They would likely increase the solubility of the polymer in common organic solvents, making it easier to process into thin films for device fabrication. Furthermore, the bulky nature of the dibutyl groups could disrupt close packing of the polymer chains, leading to more amorphous materials, which can be advantageous in certain applications by preventing the formation of grain boundaries that can impede charge transport.
The synthesis of such polymers could be achieved through various polymerization techniques, such as electropolymerization or cross-coupling reactions like Suzuki or Stille coupling, by first functionalizing the this compound monomer with appropriate reactive groups. mdpi.com
Challenges and Future Research Directions in N,n Dibutyl 4 Trifluoromethyl Aniline Chemistry
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of N,N-dialkylanilines often involves harsh reaction conditions, hazardous reagents, and significant solvent waste. A primary challenge in the chemistry of N,N-Dibutyl-4-(trifluoromethyl)aniline is the development of synthetic pathways that align with the principles of green chemistry. Future research should focus on minimizing environmental impact by exploring alternative catalysts, solvents, and energy inputs.
Key research objectives include:
Catalyst Innovation: Moving away from stoichiometric reagents towards catalytic systems is paramount. This includes exploring heterogeneous catalysts that can be easily recovered and recycled, such as sulfated polyborate or montmorillonite (B579905) clays, which have proven effective in other aniline (B41778) syntheses. researchgate.netias.ac.in The development of metal-free catalytic systems, for instance using organocatalysts like N,N-diisopropylethylamine (DIPEA) in aqueous media, presents a promising avenue for synthesizing aniline derivatives under environmentally benign conditions. nih.gov
Alternative Solvents and Conditions: Research into replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or supercritical fluids is essential. nih.govresearchgate.net Furthermore, solvent-free reaction conditions, potentially aided by microwave irradiation, could drastically reduce waste and reaction times, offering a more sustainable manufacturing process. ias.ac.inresearchgate.net
Atom Economy: Designing synthetic routes with high atom economy is a fundamental goal. This involves maximizing the incorporation of atoms from the starting materials into the final product. Strategies could include direct C-H amination or novel coupling reactions that avoid the use of protecting groups and reduce the number of synthetic steps.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Anilines
| Feature | Traditional Synthesis | Potential Green/Sustainable Route |
| Catalyst | Stoichiometric reagents, homogeneous catalysts | Recyclable heterogeneous catalysts, organocatalysts, metal-free systems ias.ac.innih.gov |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, solvent-free conditions nih.govresearchgate.net |
| Energy | Conventional heating | Microwave irradiation, ultrasonic energy researchgate.net |
| Waste | Significant by-product and solvent waste | Minimal waste, high atom economy |
Exploration of Novel Reactivity and Unforeseen Transformations
The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating N,N-dibutylamino group creates a unique electronic environment on the aromatic ring, suggesting the potential for novel and perhaps unexpected chemical transformations.
Future research should venture beyond established aniline chemistry to explore:
Intermediate-Mediated Functionalization: A promising strategy involves the temporary oxidation of the amine to an N,N-dibutylaniline N-oxide. Such intermediates exhibit elevated reactivity, enabling facile and controlled carbon-heteroatom or carbon-carbon bond formation on the aromatic ring under mild, metal-free conditions. nih.gov This approach could unlock new pathways for derivatization that are otherwise difficult to achieve.
Unforeseen Rearrangements and Decompositions: The study of related compounds, such as 4-trifluoromethylaniline, has revealed unexpected incidents like trimer formation upon heating, driven by autocatalytic decomposition. researchgate.net Investigating the thermal and chemical stability of this compound under various conditions could uncover novel, unforeseen transformations or rearrangement products, providing deeper insight into its reactivity profile.
Advanced Fluorination Chemistry: Leveraging the existing trifluoromethyl group, research could explore transformations that modify this moiety or use it to direct further reactions. For example, methodologies developed for converting N-trifluoromethyl secondary amines into N-perfluoro-tert-butyl secondary amines point towards the possibility of expanding the perfluoroalkyl chain, creating novel molecular architectures. nih.gov
Advancements in High-Throughput Screening for Material Applications
While trifluoromethylaniline derivatives are known building blocks for pharmaceuticals and functional materials, the specific potential of this compound in materials science remains largely untapped. nih.govossila.com High-throughput screening (HTS), particularly computational screening, offers an efficient method to identify promising applications for this compound. rsc.org
Future efforts should be directed towards:
Computational Materials Discovery: Employing HTS to screen this compound and its virtual derivatives for properties relevant to organic electronics (e.g., organic light-emitting diodes - OLEDs, organic photovoltaics - OPVs), nanoporous materials, or as components in advanced polymers. rsc.org
Combinatorial Synthesis and Screening: Developing combinatorial approaches to synthesize a library of derivatives based on the this compound scaffold. This library could then be rapidly screened for desired properties, such as liquid crystal behavior, nonlinear optical response, or specific binding affinities.
Application-Specific Assays: Designing targeted HTS assays to evaluate the compound's potential as a dye, a sensor component, or a stabilizing agent in material formulations. The goal is to rapidly identify "hit" applications that can then be explored in more detail.
Deeper Understanding of Structure-Property Relationships via Integrated Experimental and Computational Approaches
A fundamental understanding of how the molecular structure of this compound dictates its macroscopic properties is crucial for its rational design in future applications. This requires a synergistic approach that combines experimental characterization with computational modeling. witpress.com
Key areas for investigation include:
Spectroscopic and Structural Analysis: Detailed experimental studies using techniques like NMR, FT-IR, and X-ray crystallography to precisely determine its three-dimensional structure and vibrational modes. chemicalbook.comresearchgate.net This experimental data provides the necessary validation for computational models.
Quantum Chemical Calculations: Utilizing methods like Density Functional Theory (DFT) to calculate electronic properties such as HOMO-LUMO energy levels, molecular electrostatic potential, and charge distribution. chemicalbook.com These calculations can predict reactivity, stability, and potential for charge transfer, which are critical for materials applications. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): For biological or materials applications, developing QSAR models can correlate structural features of this compound derivatives with their observed activity or properties. researchgate.net This integrated approach allows for the in silico design of new derivatives with enhanced performance, guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.
Table 2: Integrated Approaches for Structure-Property Analysis
| Methodology | Objective | Expected Outcome |
| Experimental | ||
| X-ray Crystallography | Determine precise solid-state molecular structure. | Validation data for computational models. |
| NMR, FT-IR Spectroscopy | Characterize molecular bonds and connectivity. chemicalbook.com | Elucidation of structural features in solution. |
| UV-Vis, Fluorescence | Probe electronic transitions. | Information on optical and photophysical properties. |
| Computational | ||
| Density Functional Theory (DFT) | Calculate electronic structure and energies. chemicalbook.com | Prediction of reactivity, stability, and electronic properties. researchgate.net |
| Molecular Docking | Simulate binding to biological targets or material surfaces. researchgate.net | Identification of potential pharmaceutical or material interaction modes. |
| QSAR Modeling | Correlate structure with activity/property. researchgate.net | Predictive models for designing new derivatives with targeted properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Dibutyl-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves alkylation of 4-(trifluoromethyl)aniline with dibutyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Side reactions, such as over-alkylation, can be minimized by controlling stoichiometry (1:2 molar ratio of aniline to dibutyl halide) and using phase-transfer catalysts . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield optimization studies suggest 60–75% efficiency under inert atmospheres .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization combines -/-NMR to confirm dibutyl substitution patterns (e.g., δ ~3.2 ppm for N-CH₂ groups) and trifluoromethyl resonance. FTIR identifies C-F stretches at 1100–1250 cm, while high-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 318.18) . X-ray crystallography, though less common for liquid derivatives, can resolve steric effects from bulky substituents .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Methodological Answer : The compound exhibits lipophilicity (logP ~4.5) due to dibutyl and trifluoromethyl groups, favoring solubility in dichloromethane or THF over water. Stability studies in DMSO-d₆ show no decomposition over 72 hours at 25°C. Thermal stability (TGA/DSC) reveals decomposition onset at ~200°C, necessitating storage at –20°C under argon .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The trifluoromethyl group’s electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids react selectively at the 4-position, with yields enhanced by microwave-assisted heating (120°C, 30 min). Mechanistic DFT studies (B3LYP/6-311++G**) highlight charge distribution at the nitrogen center .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from impurity profiles (e.g., residual solvents). Rigorous QC via HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >98% purity. Dose-response curves (IC₅₀) should be validated across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects. Meta-analyses of SAR studies comparing ethyl vs. dibutyl analogs clarify substituent contributions .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) with cytochrome P450 isoforms (e.g., CYP3A4) identifies hydrophobic binding pockets accommodating the trifluoromethyl group. MD simulations (AMBER force field) assess ligand-protein stability over 100 ns, with binding free energies (MM-PBSA) correlated to in vitro inhibition data. Pharmacophore models highlight essential features like hydrogen-bond acceptors at the aniline nitrogen .
Q. What advanced spectroscopic techniques elucidate its behavior under catalytic conditions?
- Methodological Answer : In situ -NMR monitors trifluoromethyl group stability during catalytic hydrogenation (H₂, Pd/C), revealing defluorination byproducts. Operando Raman spectroscopy tracks intermediate formation in oxidation reactions (e.g., with KMnO₄), while XPS confirms surface adsorption on heterogeneous catalysts (e.g., Au/TiO₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
